molecular formula C26H24N6O3 B2872171 N,2-bis(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539830-91-6

N,2-bis(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2872171
CAS No.: 539830-91-6
M. Wt: 468.517
InChI Key: JIQYELYFKKNIPE-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a scaffold known for its versatility in medicinal chemistry due to its fused heterocyclic structure. The molecule features:

  • N,2-bis(2-methoxyphenyl) substituents, which enhance lipophilicity and π-stacking interactions.
  • 5-methyl and 7-(pyridin-3-yl) groups, contributing to steric and electronic modulation.
  • A carboxamide moiety at position 6, enabling hydrogen bonding with biological targets.

Properties

IUPAC Name

N,2-bis(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O3/c1-16-22(25(33)29-19-11-5-7-13-21(19)35-3)23(17-9-8-14-27-15-17)32-26(28-16)30-24(31-32)18-10-4-6-12-20(18)34-2/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQYELYFKKNIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CN=CC=C4)C(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Triazole compounds, which include this compound, are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities. This suggests that the compound may interact with its targets through binding, leading to changes in the targets’ functions.

Biological Activity

N,2-bis(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 539830-91-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazolo-pyrimidines, which have been noted for their diverse pharmacological properties including anticancer, antibacterial, and antiviral activities.

Chemical Structure and Properties

The molecular formula of the compound is C26H24N6O3C_{26}H_{24}N_{6}O_{3}, with a molecular weight of approximately 468.5 g/mol. The structure includes two methoxyphenyl groups and a pyridine moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC26H24N6O3
Molecular Weight468.5 g/mol
CAS Number539830-91-6

Anticancer Activity

Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit notable anticancer properties. For instance, derivatives of this structure have been shown to inhibit cell proliferation in various cancer cell lines. In studies involving the MCF-7 breast cancer cell line and HCT-116 colon cancer cells, compounds demonstrated significant cytotoxicity with IC50 values ranging from 0.24 µM to 3.91 µM .

Mechanism of Action:
The anticancer activity is often attributed to the inhibition of critical signaling pathways such as the ERK pathway and tubulin polymerization mechanisms . Additionally, these compounds can induce apoptosis and cell cycle arrest in cancer cells .

Antibacterial Activity

The antibacterial properties of triazolo[1,5-a]pyrimidines have been documented against various bacterial strains. For instance, compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for some derivatives were reported to be as low as 7.2 µg/mL against Xanthomonas oryzae .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of several triazolo[1,5-a]pyrimidine derivatives on MCF-7 and HCT-116 cell lines using the MTT assay. The most potent compound exhibited an IC50 value of 0.53 µM against HCT-116 cells, indicating strong antiproliferative activity .

Case Study 2: Antibacterial Properties

Another research project assessed the antibacterial activity of various triazolo-pyrimidines against E. coli and Bacillus subtilis. The results showed that certain derivatives had MIC values significantly lower than traditional antibiotics, suggesting their potential as new antibacterial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and properties of the target compound with related derivatives:

Compound Name / ID (Evidence) Substituents (Positions) Molecular Formula Key Functional Groups Notable Properties
Target Compound N,2-bis(2-methoxyphenyl); 5-methyl; 7-(pyridin-3-yl) C₂₈H₂₅N₅O₃ 2× methoxyphenyl, pyridinyl High lipophilicity, potential CNS activity (inferred from CB2 ligands )
7-(3-Hydroxyphenyl)-N-(2-methoxyphenyl)-... () 7-(3-hydroxyphenyl); N-(2-methoxyphenyl) C₂₂H₂₀N₅O₃ Hydroxyphenyl, methoxyphenyl Increased polarity due to -OH; possible improved solubility
7-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-... () 7-(2-methoxyphenyl); 2-thienyl; N-(4-methoxyphenyl) C₂₅H₂₃N₅O₃S Thienyl, methoxyphenyl Enhanced π-π interactions (thienyl); potential for varied bioactivity
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-... () 7-(3,4,5-trimethoxyphenyl); p-tolyl C₂₃H₂₄N₅O₄ Trimethoxyphenyl, toluamide High electron density (methoxy groups); anticancer potential (common in trimethoxy derivatives)

Physicochemical Properties

  • Solubility : The 7-hydroxyphenyl derivative () likely has higher aqueous solubility than the target due to its polar -OH group, whereas the 2-thienyl analog () may exhibit lower solubility but improved membrane permeability .
  • Thermal Stability : Melting points of triazolopyrimidines (e.g., 157°C for compound 38 in ) suggest moderate thermal stability, influenced by substituent bulk and crystallinity .

Key Research Findings and Implications

  • Substituent Position Matters : Methoxy groups at ortho positions (target compound) may hinder rotation, enhancing target binding compared to para -substituted analogs () .
  • Pyridinyl vs.
  • Synthetic Flexibility : The Biginelli-like approach () allows rapid diversification of triazolopyrimidines, enabling structure-activity relationship (SAR) studies for optimized drug candidates .

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